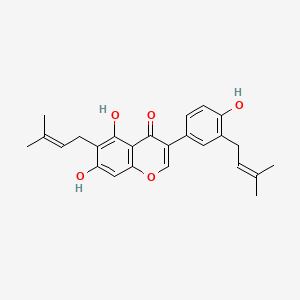

Lupalbigenin

Description

This compound has been reported in Flemingia macrophylla, Anthyllis hermanniae, and other organisms with data available.

has antineoplastic activity; isolated from Derris scandens; structure in first source

Properties

IUPAC Name |

5,7-dihydroxy-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-6-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O5/c1-14(2)5-7-17-11-16(8-10-20(17)26)19-13-30-22-12-21(27)18(9-6-15(3)4)24(28)23(22)25(19)29/h5-6,8,10-13,26-28H,7,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTAZIHDXIUPDQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1)C2=COC3=C(C2=O)C(=C(C(=C3)O)CC=C(C)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76754-24-0 | |

| Record name | Lupalbigenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076754240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LUPALBIGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0RZW2IS86C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Lupalbigenin: A Technical Guide to its Natural Sources, Discovery, and Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of lupalbigenin, a prenylated isoflavonoid with significant therapeutic potential. The document details its natural sources, discovery, and key biological activities, with a focus on its anti-cancer properties. Quantitative data, experimental protocols, and signaling pathway diagrams are presented to support further research and development efforts.

Natural Sources of this compound

This compound is primarily isolated from the stems of Derris scandens , a climbing shrub belonging to the Fabaceae family.[1] This plant is widely distributed throughout Asia, including India and Thailand, and has a long history of use in traditional medicine for treating ailments such as musculoskeletal pain.[1]

Quantitative Analysis of this compound in Derris scandens

The concentration of this compound in Derris scandens can be determined using High-Performance Liquid Chromatography (HPLC) with UV detection. Several studies have established methodologies for its quantification. While specific concentrations in raw plant material can vary, analytical methods have been developed with high sensitivity.

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 0.01 - 0.06 µg/mL | [2][3] |

| Limit of Quantification (LOQ) | 0.03 - 0.18 µg/mL | [2] |

| Accuracy Range | 93.3 - 109.6% |

Discovery of this compound

Experimental Protocols

Isolation of this compound from Derris scandens

A common method for the isolation of this compound from Derris scandens stems involves the following steps:

-

Extraction: The dried and powdered stems of Derris scandens are subjected to extraction with a suitable solvent, typically methanol or ethanol, using methods such as Soxhlet extraction or maceration.

-

Fractionation: The crude extract is then partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their solubility. This compound is typically found in the less polar fractions.

-

Chromatography: The this compound-containing fraction is further purified using chromatographic techniques. This often involves column chromatography on silica gel, followed by preparative Thin-Layer Chromatography (TLC) or HPLC to yield pure this compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) and Mass Spectrometry (MS).

Quantitative Analysis by HPLC-UV

The following protocol outlines a typical HPLC-UV method for the quantification of this compound:

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution is typically employed, often consisting of a mixture of acetonitrile and water (with or without a small percentage of formic acid to improve peak shape).

-

Detection Wavelength: The UV detector is set to a wavelength where this compound exhibits maximum absorbance.

-

Standard Preparation: A calibration curve is generated using a series of known concentrations of a pure this compound standard.

-

Sample Preparation: The plant extract is dissolved in a suitable solvent, filtered, and injected into the HPLC system.

-

Quantification: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Biosynthetic Pathway of this compound

This compound is a prenylated isoflavonoid. Its biosynthesis in plants follows the general phenylpropanoid pathway to produce the core isoflavone structure, which is then modified by the addition of two prenyl groups. While the specific enzymes involved in the biosynthesis of this compound in Derris scandens have not been fully elucidated, a putative pathway can be proposed based on known isoflavonoid biosynthesis in legumes.

The biosynthesis begins with the amino acid phenylalanine and proceeds through the formation of a chalcone intermediate. An isoflavone synthase then catalyzes the key rearrangement to form the isoflavone backbone. Finally, prenyltransferases attach two dimethylallyl pyrophosphate (DMAPP) moieties to the isoflavone core to yield this compound.

Caption: Putative biosynthetic pathway of this compound.

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects, particularly its anti-cancer activity, by modulating key cellular signaling pathways. One of the well-documented mechanisms is its ability to suppress the Epidermal Growth Factor Receptor (EGFR) and the downstream Extracellular signal-regulated kinase (ERK1/2) pathway in non-small cell lung cancer (NSCLC).

This inhibition of the EGFR/ERK1/2 signaling cascade leads to a reduction in cancer cell proliferation and survival. The diagram below illustrates this inhibitory action.

Caption: Inhibition of the EGFR/ERK1/2 signaling pathway by this compound.

References

An In-depth Technical Guide to Lupalbigenin: Structure, Chemical Properties, and Biological Activity

For researchers, scientists, and professionals in drug development, this technical guide provides a comprehensive overview of the isoflavone Lupalbigenin. This document details its chemical structure, physicochemical properties, and significant biological activities, with a focus on its anti-cancer and anti-inflammatory effects. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and development.

Chemical Structure and Properties

This compound is a naturally occurring prenylated isoflavone. Its chemical identity is well-established through various spectroscopic and analytical techniques.

Chemical Formula: C₂₅H₂₆O₅[1][2][3][][5]

IUPAC Name: 5,7-dihydroxy-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-6-(3-methylbut-2-enyl)chromen-4-one

CAS Number: 76754-24-0

The structure of this compound is characterized by a central chromen-4-one (isoflavone) core with two prenyl groups attached. These prenyl groups significantly contribute to its biological activity.

| Property | Value | Reference |

| Molecular Weight | 406.47 g/mol | |

| Appearance | Yellow powder | |

| Purity | ≥98% | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |

| Storage | Desiccate at -20°C for long-term storage. |

Biological Activity and Signaling Pathways

This compound has demonstrated significant potential as a therapeutic agent, primarily due to its anti-cancer and anti-inflammatory properties. These activities are attributed to its modulation of key cellular signaling pathways.

Anti-Cancer Activity

This compound exhibits cytotoxic and pro-apoptotic effects in various cancer cell lines. Its primary mechanisms of action involve the inhibition of cell proliferation, induction of apoptosis, and suppression of metastasis.

EGFR/ERK1/2 Signaling Pathway: In non-small cell lung cancer (NSCLC), this compound has been shown to suppress the Epidermal Growth Factor Receptor (EGFR) and the downstream Extracellular signal-Regulated Kinase 1/2 (ERK1/2) pathway. This inhibition leads to reduced cell proliferation and survival of cancer cells.

Apoptosis Induction: this compound induces programmed cell death by modulating the expression of Bcl-2 family proteins. It downregulates the anti-apoptotic protein Bcl-2 and upregulates the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio leads to the activation of caspases and the execution of the apoptotic cascade.

Anti-inflammatory Activity

This compound demonstrates potent anti-inflammatory effects by targeting the NF-κB signaling pathway. In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory genes.

NF-κB Signaling Pathway: this compound inhibits the activation of NF-κB, thereby preventing its nuclear translocation. This leads to the downregulation of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and tumor necrosis factor-alpha (TNF-α).

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's biological activities.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cells.

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) dissolved in DMSO (final DMSO concentration should be less than 0.1%) for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Western Blot Analysis

This technique is employed to determine the effect of this compound on the expression levels of specific proteins involved in signaling pathways.

-

Cell Lysis: Treat cells with this compound at the desired concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-EGFR, EGFR, p-ERK, ERK, Bcl-2, Bax, Caspase-3, β-actin) overnight at 4°C. Antibody dilutions should be optimized according to the manufacturer's instructions (typically 1:1000).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

NF-κB Nuclear Translocation Assay (Immunofluorescence)

This assay visualizes the effect of this compound on the translocation of NF-κB from the cytoplasm to the nucleus.

-

Cell Culture and Treatment: Grow RAW 264.7 macrophage cells on coverslips in a 24-well plate. Treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 1% BSA in PBST for 30 minutes.

-

Primary Antibody Incubation: Incubate the cells with an anti-NF-κB p65 antibody (e.g., 1:200 dilution) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated, 1:500 dilution) for 1 hour at room temperature in the dark.

-

Nuclear Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging: Visualize the cellular localization of NF-κB p65 using a fluorescence microscope.

Anchorage-Independent Growth Assay (Soft Agar Assay)

This assay assesses the effect of this compound on the tumorigenic potential of cancer cells.

-

Base Agar Layer: Prepare a base layer of 0.6% agar in complete medium in 6-well plates and allow it to solidify.

-

Cell Suspension: Suspend cancer cells in 0.3% agar in complete medium containing various concentrations of this compound.

-

Top Agar Layer: Overlay the cell-agar suspension onto the solidified base layer.

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 weeks, adding fresh medium with this compound every 3-4 days.

-

Colony Staining and Counting: Stain the colonies with crystal violet and count the number of colonies under a microscope.

Conclusion

This compound is a promising natural compound with well-defined anti-cancer and anti-inflammatory properties. Its mechanisms of action, involving the modulation of critical signaling pathways such as EGFR/ERK1/2, NF-κB, and the intrinsic apoptosis pathway, make it a strong candidate for further investigation and development as a therapeutic agent. The detailed protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the understanding and application of this potent isoflavone.

References

The Multifaceted Biological Activities of Lupalbigenin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lupalbigenin, a prenylated isoflavone predominantly isolated from the medicinal plant Derris scandens, has emerged as a compound of significant interest in the scientific community. Exhibiting a diverse range of biological activities, this natural product shows considerable promise for therapeutic applications. This technical guide provides an in-depth overview of the core biological functions of this compound, with a focus on its anti-inflammatory and anti-cancer properties. Detailed experimental methodologies, quantitative data, and visualizations of key signaling pathways are presented to support further research and drug development endeavors.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects by modulating key signaling pathways and reducing the expression of pro-inflammatory mediators.

Mechanism of Action

In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound effectively inhibits the inflammatory cascade. Its mechanism involves the suppression of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. Specifically, this compound has been shown to decrease the expression of p38 and JNK in the MAPK pathway[1]. This upstream regulation leads to a significant reduction in the production of several key inflammatory markers.

Quantitative Data: Inhibition of Inflammatory Mediators

The inhibitory effects of this compound on the production of inflammatory molecules in LPS-stimulated RAW 264.7 macrophages are summarized below.

| Inflammatory Mediator | This compound Concentration (µM) | Observed Effect | Reference |

| Nitric Oxide (NO) | 1.25 and 2.5 | Inhibition of production | [2] |

| Inducible Nitric Oxide Synthase (iNOS) | 1.25 and 2.5 | Inhibition of protein expression | [1][2] |

| Cyclooxygenase-2 (COX-2) | 1.25 and 2.5 | Significant decrease in protein expression | [1] |

| Tumor Necrosis Factor-alpha (TNF-α) | 1.25 and 2.5 | Significant decrease in protein expression |

Anti-Cancer Activity

This compound exhibits promising anti-cancer properties through various mechanisms, including the induction of apoptosis, sensitization to anoikis, and inhibition of cancer cell survival pathways.

Cytotoxicity and Apoptosis Induction

Studies on human non-small cell lung cancer (H460) cells have shown that this compound can significantly decrease cell viability at concentrations greater than 20 µM. Furthermore, it enhances apoptosis at concentrations between 40-100 µM.

Sensitization to Anoikis

A key aspect of this compound's anti-cancer potential is its ability to sensitize cancer cells to anoikis, a form of programmed cell death that occurs when cells detach from the extracellular matrix. In human lung cancer cells, non-toxic concentrations of this compound (up to 5 µM) have been shown to significantly down-regulate key survival proteins, including phosphorylated protein kinase B (pAKT) and phosphorylated extracellular signal-regulated kinase (pERK), as well as the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2). This down-regulation of pro-survival pathways enhances the cellular response to detachment-induced cell death, thereby potentially reducing cancer cell metastasis.

EGFR and ERK1/2 Pathway Suppression in NSCLC

In the context of non-small cell lung cancer (NSCLC) with EGFR exon 20 insertion mutations, this compound has been identified as a potential therapeutic agent. It has been shown to suppress the EGFR and ERK1/2 signaling pathways, leading to the induction of G0/G1 cell cycle arrest and apoptosis. Mechanistic studies revealed that this compound represses EGFR phosphorylation and downstream survival pathways, resulting in caspase activation via the intrinsic apoptotic pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's biological activities.

Cell Viability and Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48, or 72 hours).

-

Following treatment, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the absorbance of the untreated control cells.

Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample.

Protocol:

-

Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., iNOS, COX-2, p-AKT, total AKT, p-ERK, total ERK, Bcl-2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.

NF-κB Nuclear Translocation: Immunofluorescence

Immunofluorescence is used to visualize the subcellular localization of proteins.

Protocol:

-

Seed cells on coverslips in a multi-well plate and allow them to adhere.

-

Treat the cells with this compound and/or LPS as required.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes.

-

Primary Antibody Incubation: Incubate with a primary antibody against the NF-κB p65 subunit for 1 hour at room temperature.

-

Secondary Antibody Incubation: After washing, incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.

-

Counterstaining: Stain the cell nuclei with DAPI (4',6-diamidino-2-phenylindole).

-

Mounting and Visualization: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this guide.

References

Lupalbigenin's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lupalbigenin, a prenylated isoflavone predominantly isolated from Derris scandens, has emerged as a promising natural compound with multifaceted anti-cancer properties. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its effects on cancer cells. It details the compound's influence on critical signaling pathways, its role in inducing apoptosis and cell cycle arrest, and its potential to inhibit metastasis. This document synthesizes current research findings, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex biological processes through diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

The quest for novel, effective, and less toxic cancer therapeutics has led to a significant focus on natural products. This compound has garnered attention for its demonstrated cytotoxic and anti-proliferative activities across various cancer cell lines. Its mechanism of action is complex, involving the modulation of multiple signaling cascades that are fundamental to cancer cell survival, proliferation, and metastasis. This guide aims to provide a granular view of these mechanisms, supported by experimental evidence.

Cytotoxicity and Anti-Proliferative Effects

This compound has been shown to exhibit cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a drug's potency. While specific IC50 values are not uniformly reported across all studies, the available data indicates a dose-dependent inhibitory effect.

| Cell Line | Cancer Type | IC50 (µM) | Observations |

| H460 | Human Lung Cancer | Not specified | Significantly decreased cell viability at >20 µM; induced significant apoptosis at 40-100 µM.[1] |

| MDA-MB-231 | Human Breast Cancer | Not specified | Demonstrated specific cytotoxicity.[2] |

| MCF-7 | Human Breast Cancer | Not specified | Showed specific cytotoxicity[2]; at 1 µM, relative cell proliferation was 18.72% compared to 17β-estradiol (100%). |

| SW-620 | Human Colon Cancer | Not specified | Tested for anti-cancer activity.[2] |

| L-929 | Mouse Fibroblast (Normal) | Not specified | Tested as a normal cell line control.[2] |

Modulation of Key Signaling Pathways

This compound's anti-cancer activity is intrinsically linked to its ability to interfere with crucial signaling pathways that govern cell fate.

NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, cell survival, and proliferation. In many cancers, this pathway is constitutively active, promoting cell survival and proliferation. This compound has been shown to inhibit the NF-κB signaling cascade. It prevents the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus, thereby inhibiting the transcription of NF-κB target genes.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK, JNK, and p38 subfamilies, plays a pivotal role in cell proliferation, differentiation, and apoptosis. This compound has been observed to modulate this pathway, although the effects can be cell-type specific. In some contexts, it has been shown to decrease the phosphorylation of p38 and JNK.

PI3K/Akt and EGFR Signaling

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central signaling node for cell survival, growth, and proliferation. It is often hyperactivated in cancer. This compound has been demonstrated to down-regulate the phosphorylation of Akt (pAkt), thereby inhibiting this pro-survival pathway. Furthermore, in non-small cell lung cancer (NSCLC) cells with EGFR exon 20 insertions, this compound has been shown to suppress EGFR phosphorylation and the downstream ERK1/2 pathway.

Induction of Apoptosis and Cell Cycle Arrest

Apoptosis

This compound induces apoptosis in various cancer cells through the intrinsic mitochondrial pathway. This is characterized by the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, ultimately activating caspases and executing programmed cell death.

Cell Cycle Arrest

In breast cancer cells, this compound has been shown to inhibit cell cycle progression. This is mediated by the up-regulation of the cyclin-dependent kinase inhibitor p21. The induction of p21 leads to the arrest of the cell cycle, preventing cancer cells from dividing and proliferating.

Anti-Metastatic Potential

A key feature of metastatic cancer cells is their resistance to anoikis, a form of programmed cell death that occurs when cells detach from the extracellular matrix. This compound has been shown to sensitize lung cancer cells to anoikis. This effect is mediated by the downregulation of pro-survival proteins, including phosphorylated Akt (pAkt) and phosphorylated ERK (pERK). By promoting anoikis, this compound may inhibit the survival of circulating tumor cells and thus has the potential to suppress metastasis.

Experimental Protocols

This section provides an overview of the methodologies used to elucidate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound (e.g., 0-100 µM) for a specified period (e.g., 24 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample. This technique is crucial for observing changes in protein expression and phosphorylation states upon treatment with this compound.

-

Procedure:

-

Treat cells with this compound and lyse them to extract total protein.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, p21, β-actin).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Procedure:

-

Treat cells with this compound for a designated time.

-

Harvest and fix the cells in cold ethanol.

-

Treat the cells with RNase to remove RNA.

-

Stain the cells with a PI solution, which intercalates with DNA.

-

Analyze the DNA content of the cells using a flow cytometer.

-

The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.

-

Anoikis Assay

This assay is designed to assess the ability of cells to undergo apoptosis upon detachment from the extracellular matrix.

-

Procedure:

-

Coat culture plates with poly-HEMA to create a non-adherent surface.

-

Seed cells onto the coated plates in the presence or absence of non-toxic concentrations of this compound.

-

At various time points, harvest the cells and assess viability using an XTT or MTT assay.

-

A decrease in cell viability in the presence of this compound indicates sensitization to anoikis.

-

Conclusion and Future Directions

This compound demonstrates significant potential as an anti-cancer agent by targeting multiple, interconnected signaling pathways crucial for cancer cell survival and progression. Its ability to inhibit NF-κB, PI3K/Akt, and MAPK pathways, coupled with its capacity to induce apoptosis, cell cycle arrest, and anoikis, underscores its pleiotropic mechanism of action. Future research should focus on elucidating the precise molecular targets of this compound, conducting in vivo efficacy and safety studies, and exploring its potential in combination therapies to enhance its anti-cancer effects and overcome drug resistance. The comprehensive data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this promising natural compound.

References

- 1. 5,7,4'-Trihydroxy-6,8-diprenylisoflavone and this compound, active components of Derris scandens, induce cell death on breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Estrogenic Activity of Derris scandens Stem Extract and its Major Compounds Using MCF-7 Cell Proliferation Assay and Estrogen-Related Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: The Anti-inflammatory Mechanism of Lupalbigenin via Modulation of the NF-κB Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Inflammation is a critical biological response, but its dysregulation is a hallmark of numerous chronic diseases. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a pivotal regulator of the inflammatory process, making it a prime target for therapeutic intervention.[1][2] Lupalbigenin, a prenylated isoflavone isolated from the medicinal plant Derris scandens, has demonstrated significant anti-inflammatory properties.[3][4] This technical document provides a detailed overview of the molecular mechanisms by which this compound exerts its anti-inflammatory effects, with a specific focus on its inhibitory action on the NF-κB pathway. Data from studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages indicate that this compound effectively suppresses the production of key pro-inflammatory mediators by preventing the nuclear translocation of the NF-κB p65 subunit and modulating the upstream Mitogen-Activated Protein Kinase (MAPK) pathway.[3] This whitepaper consolidates the current quantitative data, outlines detailed experimental protocols, and presents visual diagrams of the signaling cascade to facilitate a deeper understanding for research and development applications.

Introduction to the NF-κB Pathway in Inflammation

The NF-κB family of transcription factors are central regulators of immune and inflammatory responses. In unstimulated cells, NF-κB dimers, most commonly the p65/p50 heterodimer, are held inactive in the cytoplasm through their association with inhibitor of NF-κB (IκB) proteins, primarily IκBα. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), a cascade is initiated that leads to the activation of the IκB kinase (IKK) complex. IKK phosphorylates IκBα, marking it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the p65 subunit, allowing the active NF-κB dimer to translocate into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences to drive the transcription of a wide array of pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α) and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

This compound's Mechanism of Action on the NF-κB Pathway

This compound, a prenylated isoflavone, has been identified as a potent inhibitor of the inflammatory response in LPS-stimulated RAW 264.7 macrophages. Its primary anti-inflammatory mechanism involves the suppression of the NF-κB signaling pathway at key regulatory points.

Inhibition of NF-κB p65 Nuclear Translocation

A critical step in NF-κB activation is the translocation of the p65 subunit from the cytoplasm to the nucleus. Immunofluorescence studies have demonstrated that while LPS stimulation causes a marked accumulation of p65 in the nucleus of RAW 264.7 cells, pre-treatment with this compound at non-cytotoxic concentrations (1.25 µM and 2.5 µM) effectively inhibits this translocation, sequestering p65 in the cytoplasm. By preventing p65 from reaching its nuclear targets, this compound effectively shuts down NF-κB-mediated transcription of pro-inflammatory genes.

Downregulation of Pro-inflammatory Gene and Protein Expression

As a direct consequence of inhibiting NF-κB activation, this compound significantly reduces the expression of key downstream inflammatory proteins. Western blot analysis shows that treatment with this compound (1.25 µM and 2.5 µM) markedly suppresses the LPS-induced expression of iNOS, COX-2, and TNF-α in macrophages.

Modulation of Upstream MAPK Signaling

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that is activated by LPS and can regulate NF-κB activity. This compound has been shown to modulate this pathway by decreasing the phosphorylation of p38 and JNK (c-Jun N-terminal kinase) in LPS-stimulated macrophages. The inhibition of these upstream kinases likely contributes to the overall suppression of the subsequent inflammatory response, including the activation of NF-κB.

Quantitative Data Summary

The anti-inflammatory effects of this compound have been quantified through various assays. The tables below summarize the key findings from studies on LPS-stimulated RAW 264.7 macrophages.

Table 1: Effect of this compound on Pro-inflammatory Protein Expression

| Target Protein | This compound Concentration | Observed Effect | Citation |

| iNOS | 1.25 µM and 2.5 µM | Inhibition of protein expression. | |

| COX-2 | 1.25 µM and 2.5 µM | Significant decrease in protein levels. | |

| TNF-α | 1.25 µM and 2.5 µM | Significant decrease in protein levels. |

Table 2: Effect of this compound on MAPK and NF-κB Signaling Proteins

| Target Process / Protein | This compound Concentration | Observed Effect | Citation |

| p38 Phosphorylation | 1.25 µM and 2.5 µM | Markedly decreased phosphorylation. | |

| JNK Phosphorylation | 1.25 µM | Decreased phosphorylation. | |

| NF-κB p65 Nuclear Translocation | 1.25 µM and 2.5 µM | Effective inhibition of translocation from cytoplasm to nucleus. |

Experimental Protocols

The following protocols are based on the methodologies used to investigate the anti-inflammatory effects of this compound in LPS-stimulated RAW 264.7 macrophages.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 macrophage cells.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol: Cells are pre-treated with this compound (1.25 µM or 2.5 µM) for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

Western Blot Analysis

-

Objective: To determine the protein expression levels of iNOS, COX-2, TNF-α, and phosphorylated forms of p38 and JNK.

-

Procedure:

-

After treatment, cells are lysed using RIPA buffer to extract total protein.

-

Protein concentration is determined using a BCA protein assay kit.

-

Equal amounts of protein (e.g., 30-50 µg) are separated by SDS-PAGE.

-

Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (iNOS, COX-2, TNF-α, p-p38, p-JNK, β-actin).

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Band intensities are quantified using densitometry software (e.g., ImageJ) and normalized to a loading control like β-actin.

-

Immunofluorescence Assay for NF-κB Translocation

-

Objective: To visualize and assess the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

-

Procedure:

-

RAW 264.7 cells are grown on glass coverslips in a 24-well plate.

-

Cells are subjected to the treatment protocol (pre-treatment with this compound followed by LPS stimulation).

-

After incubation, cells are fixed with 4% paraformaldehyde for 15 minutes.

-

Cells are permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.

-

Non-specific binding is blocked with a blocking solution (e.g., 1% BSA in PBS) for 1 hour.

-

Cells are incubated with a primary antibody against NF-κB p65 overnight at 4°C.

-

After washing, cells are incubated with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.

-

Nuclei are counterstained with DAPI (4',6-diamidino-2-phenylindole).

-

Coverslips are mounted on glass slides, and images are captured using a fluorescence or confocal microscope.

-

Conclusion and Future Directions

The available evidence strongly supports the role of this compound as a potent anti-inflammatory agent that functions through the targeted inhibition of the NF-κB signaling pathway. By preventing the nuclear translocation of p65 and modulating upstream MAPK signaling, this compound effectively suppresses the production of critical pro-inflammatory mediators. These findings highlight its potential as a lead compound for the development of novel anti-inflammatory therapeutics.

Future research should focus on:

-

In Vivo Studies: Validating these cellular mechanisms in animal models of inflammatory diseases.

-

Target Identification: Elucidating the direct molecular target(s) of this compound within the NF-κB and MAPK cascades.

-

Structure-Activity Relationship (SAR): Investigating derivatives of this compound to optimize potency and drug-like properties.

-

Safety and Toxicology: Conducting comprehensive safety and toxicology profiling.

This in-depth understanding of this compound's mechanism of action provides a solid foundation for its continued investigation and potential translation into clinical applications for a variety of inflammatory disorders.

References

- 1. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jmatonline.com [jmatonline.com]

- 4. researchgate.net [researchgate.net]

Lupalbigenin: A Deep Dive into its Role as an EGFR and ERK1/2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lupalbigenin, a flavonoid compound, has emerged as a promising small molecule inhibitor in cancer research, demonstrating notable activity against key signaling pathways that drive tumor growth and proliferation. This technical guide provides an in-depth exploration of this compound's mechanism of action, focusing on its inhibitory effects on the Epidermal Growth Factor Receptor (EGFR) and the downstream Extracellular Signal-regulated Kinase 1/2 (ERK1/2) pathway. Through a comprehensive review of available preclinical data, this document outlines the quantitative inhibitory profile of this compound, details the experimental methodologies used to elucidate its function, and visualizes the complex signaling cascades it modulates.

Mechanism of Action: Targeting the EGFR-ERK1/2 Axis

This compound exerts its anti-cancer effects by targeting the EGFR signaling pathway, a critical regulator of cell growth, differentiation, and survival that is often dysregulated in various cancers, including non-small cell lung cancer (NSCLC). Mechanistic studies have revealed that this compound represses the phosphorylation of EGFR, a key step in its activation. By inhibiting EGFR phosphorylation, this compound effectively blocks the initiation of downstream signaling cascades.[1]

One of the primary pathways downstream of EGFR is the RAS-RAF-MEK-ERK pathway. This compound's inhibition of EGFR phosphorylation leads to a subsequent reduction in the phosphorylation and activation of ERK1/2.[2] This dual inhibition of both a receptor tyrosine kinase (EGFR) and a key downstream effector (ERK1/2) highlights this compound's potential as a multi-level inhibitor of oncogenic signaling.

Molecular docking studies have further elucidated the interaction between this compound and its target. These computational analyses confirm that this compound can effectively bind to the active site of EGFR, providing a structural basis for its inhibitory activity.

Quantitative Data

While several studies highlight the potent inhibitory activity of this compound, specific IC50 values for its direct inhibition of EGFR and ERK1/2 kinase activity are not yet publicly available in the reviewed literature. However, the available data on its effects on cell viability in cancer cell lines provide an indirect measure of its potency.

| Cell Line | Cancer Type | Assay Type | Effect of this compound | Reference |

| H460 | Human Lung Cancer | MTT Assay | Significant decrease in cell viability at > 20 µM | |

| Ba/F3 | Murine Pro-B (Engineered) | Cell Viability Assay | Potent inhibition of viability in various uncommon EGFR-mutated cell lines | [1] |

Experimental Protocols

This section details the methodologies employed in the key experiments to characterize the inhibitory effects of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of this compound on the metabolic activity and, consequently, the viability of cancer cells.

Protocol:

-

Cell Seeding: Seed human lung cancer cells (e.g., H460) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µM) for a specified period (e.g., 24 hours).

-

MTT Incubation: Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.4 mg/mL and incubate for 4 hours at 37°C in the dark.

-

Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as the ratio of the optical density (OD) of treated cells to that of untreated control cells.

Western Blot Analysis for Protein Phosphorylation

Western blotting is a crucial technique to determine the phosphorylation status of EGFR and ERK1/2, providing direct evidence of this compound's inhibitory effect.

Protocol:

-

Cell Culture and Treatment: Culture cancer cells (e.g., NSCLC cell lines) to 70-80% confluency. Serum-starve the cells for 12-24 hours to reduce basal EGFR phosphorylation. Pre-treat the cells with desired concentrations of this compound for 1-4 hours.

-

Stimulation: Stimulate the cells with a ligand such as Epidermal Growth Factor (EGF) (e.g., 100 ng/mL) for a short period (5-15 minutes) to induce EGFR phosphorylation.

-

Cell Lysis: Place the culture plates on ice, wash the cells with ice-cold PBS, and add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

SDS-PAGE and Protein Transfer: Normalize protein concentrations, add Laemmli sample buffer, and boil the samples. Load 20-40 µg of total protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against phosphorylated EGFR (p-EGFR) and phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the signal using a digital imaging system or X-ray film.

-

Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against total EGFR, total ERK1/2, and a housekeeping protein such as GAPDH or β-actin.

In Vitro Kinase Assay

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified EGFR and ERK1/2 kinases.

Protocol:

-

Reaction Setup: In a microplate, combine the purified recombinant human EGFR or ERK1/2 enzyme with a specific peptide substrate and the kinase reaction buffer.

-

Inhibitor Addition: Add serially diluted concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

-

Reaction Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Signal Detection: Measure the kinase activity. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™) that quantify ADP production, or by detecting the phosphorylation of the substrate using specific antibodies in an ELISA-based format.

-

Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Molecular Docking

Molecular docking is a computational technique used to predict the binding mode of a ligand (this compound) to the active site of a protein (EGFR).

Protocol:

-

Protein and Ligand Preparation:

-

Obtain the 3D structure of the EGFR kinase domain from a protein database (e.g., PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Generate the 3D structure of this compound and optimize its geometry.

-

-

Grid Generation: Define a grid box around the ATP-binding site of the EGFR kinase domain.

-

Docking Simulation: Use a docking software (e.g., AutoDock Vina) to dock the this compound molecule into the defined grid box. The software will explore various conformations and orientations of the ligand within the binding site and score them based on a scoring function that estimates the binding affinity.

-

Analysis of Results: Analyze the docking poses to identify the most favorable binding mode. Examine the interactions between this compound and the amino acid residues in the EGFR active site, such as hydrogen bonds and hydrophobic interactions.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: EGFR signaling pathway and points of inhibition by this compound.

Caption: Experimental workflow for Western blot analysis.

References

The Therapeutic Potential of Lupalbigenin: A Technical Guide to its Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lupalbigenin, a prenylated isoflavone primarily isolated from the plant Derris scandens, has emerged as a promising natural compound with significant therapeutic potential, particularly in the realms of oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the known molecular targets of this compound, detailing its mechanisms of action and presenting supporting experimental data. The information is intended to serve as a resource for researchers and professionals involved in drug discovery and development, facilitating further investigation into the therapeutic applications of this compound. This document summarizes key quantitative findings, outlines detailed experimental methodologies for assays pertinent to this compound research, and visualizes the intricate signaling pathways modulated by this isoflavone.

Introduction

Natural products have historically been a cornerstone of drug discovery, providing a rich source of chemical diversity and biological activity. This compound, a flavonoid, has demonstrated potent anti-inflammatory and anti-cancer properties in preclinical studies. Its ability to modulate multiple signaling pathways highlights its potential as a multi-targeted therapeutic agent. This guide will delve into the specific molecular interactions and cellular effects of this compound, providing a foundational understanding for future research and development efforts.

Therapeutic Targets in Oncology

This compound exhibits significant anti-cancer activity against various cancer types, primarily through the induction of apoptosis, cell cycle arrest, and inhibition of pro-survival signaling pathways.

Breast Cancer

In human breast cancer cell lines, this compound has been shown to induce cell death through the mitochondrial signaling pathway and promote cell cycle arrest.

Key Molecular Targets:

-

Bcl-2 Family Proteins: this compound treatment leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio is a critical event in the initiation of the intrinsic apoptosis pathway.

-

Cytochrome C: The alteration of the Bax/Bcl-2 ratio results in the release of cytochrome c from the mitochondria into the cytoplasm, a key step in the activation of the caspase cascade.

-

p21: this compound upregulates the expression of the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest.

Quantitative Data:

While specific IC50 values for this compound in breast cancer cell lines were not explicitly detailed in the reviewed literature, studies confirm its specific cytotoxicity against MDA-MB-231 and MCF-7 cells.

Table 1: Effects of this compound on Breast Cancer Cells

| Cell Line | Effect | Key Proteins Modulated |

| MDA-MB-231 | Induction of apoptosis, Cell cycle arrest | ↓ Bcl-2, ↑ Bax, ↑ p21, ↑ Cytochrome C release |

| MCF-7 | Induction of apoptosis, Cell cycle arrest | ↓ Bcl-2, ↑ Bax, ↑ p21, ↑ Cytochrome C release |

Lung Cancer

This compound has demonstrated potential in the context of non-small cell lung cancer (NSCLC) by targeting key survival pathways.

Key Molecular Targets:

-

EGFR (Epidermal Growth Factor Receptor): Molecular docking studies suggest that this compound can effectively bind to EGFR. It has been shown to repress EGFR phosphorylation.

-

ERK1/2 (Extracellular signal-regulated kinase 1/2): As a downstream effector of the EGFR pathway, this compound suppresses the phosphorylation of ERK1/2.

-

AKT (Protein Kinase B): this compound treatment leads to the downregulation of phosphorylated AKT (pAKT), a crucial node in cell survival signaling.

-

BCL-2: Similar to its effect in breast cancer, this compound downregulates the anti-apoptotic protein BCL-2 in lung cancer cells.

Quantitative Data:

Specific IC50 values for this compound in lung cancer cell lines are not available in the reviewed literature. However, non-cytotoxic concentrations have been shown to sensitize lung cancer cells to anoikis (a form of programmed cell death).

Table 2: Effects of this compound on Lung Cancer Cells

| Cell Line | Effect | Key Proteins Modulated |

| H460 | Sensitization to anoikis, Downregulation of survival proteins | ↓ pAKT, ↓ pERK, ↓ BCL-2 |

Therapeutic Targets in Inflammation

This compound exhibits potent anti-inflammatory properties by inhibiting key inflammatory mediators and signaling pathways in macrophages.

Key Molecular Targets:

-

NF-κB (Nuclear Factor kappa B): this compound inhibits the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus in LPS-stimulated RAW 264.7 macrophages, thereby preventing the transcription of pro-inflammatory genes.

-

COX-2 (Cyclooxygenase-2): The expression of this key enzyme in prostaglandin synthesis is significantly decreased by this compound.

-

iNOS (inducible Nitric Oxide Synthase): this compound downregulates the expression of iNOS, leading to reduced nitric oxide (NO) production.

-

TNF-α (Tumor Necrosis Factor-alpha): The production of this pro-inflammatory cytokine is effectively inhibited by this compound.

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: this compound specifically decreases the expression of phosphorylated p38 and JNK (c-Jun N-terminal kinase), two key kinases in the MAPK signaling cascade that regulate inflammatory responses.

Quantitative Data:

Table 3: Anti-inflammatory Activity of this compound in LPS-stimulated RAW 264.7 Macrophages

| Concentration | Effect |

| 1.25 µM | Effective inhibition of TNF-α, COX-2, iNOS, and NF-κB. |

| 2.5 µM | Effective inhibition of TNF-α, COX-2, iNOS, and NF-κB. |

Signaling Pathway Diagrams

Caption: this compound's anti-cancer mechanism in breast cancer cells.

Caption: this compound's anti-cancer mechanism in lung cancer cells.

Caption: this compound's anti-inflammatory mechanism in macrophages.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of this compound's therapeutic effects.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

96-well plates

-

Cancer cell lines (e.g., MCF-7, MDA-MB-231, H460)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Western Blot Analysis for Protein Expression

This protocol is used to determine the effect of this compound on the expression levels of target proteins.

Materials:

-

6-well plates

-

Cells of interest

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-NF-κB p65, anti-COX-2, anti-iNOS, anti-TNF-α, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.

-

Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and add the chemiluminescent substrate.

-

Imaging: Visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control like β-actin.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is used to quantify apoptosis induced by this compound.

Materials:

-

6-well plates

-

Cells of interest

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells in the supernatant.

-

Cell Washing: Wash the cells twice with cold PBS by centrifugation.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the effect of this compound on cell cycle distribution.

Materials:

-

6-well plates

-

Cells of interest

-

This compound

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells and treat with this compound as described previously.

-

Cell Harvesting: Harvest cells by trypsinization.

-

Fixation: Wash the cells with PBS and fix them by adding dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and resuspend the cell pellet in PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

This compound presents a compelling profile as a multi-targeted therapeutic agent with significant potential in both oncology and the treatment of inflammatory conditions. Its ability to modulate key signaling pathways such as NF-κB, MAPK, EGFR, and AKT, as well as its pro-apoptotic and cell cycle inhibitory effects, underscores its promise.

Future research should focus on several key areas:

-

Pharmacokinetic and Pharmacodynamic Studies: In vivo studies are necessary to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, as well as its efficacy and safety in animal models.

-

Identification of Direct Molecular Binders: While the downstream effects of this compound are being elucidated, identifying its direct protein binders will provide a more precise understanding of its mechanism of action.

-

Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents or anti-inflammatory drugs could lead to more effective treatment strategies with potentially reduced side effects.

-

Clinical Trials: Ultimately, well-designed clinical trials are needed to translate the promising preclinical findings into tangible therapeutic benefits for patients.

This technical guide provides a solid foundation for these future endeavors, summarizing the current knowledge of this compound's therapeutic targets and providing the necessary methodological framework to advance its development as a novel therapeutic agent.

In Vitro Bioactivity of Lupalbigenin: A Technical Guide for Researchers

November 25, 2025

Abstract

Lupalbigenin, a prenylated isoflavone predominantly isolated from Derris scandens, has emerged as a promising bioactive compound with significant therapeutic potential. Extensive in vitro research has demonstrated its potent anticancer and anti-inflammatory properties. This technical guide provides a comprehensive overview of the in vitro bioactivity of this compound, detailing its mechanisms of action, summarizing key quantitative data, and providing detailed experimental protocols for the assays used in its evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Introduction

Natural products remain a vital source of novel chemical entities for drug discovery. This compound, a flavonoid, has garnered considerable attention for its diverse pharmacological activities. In vitro studies are fundamental in elucidating the cellular and molecular mechanisms underlying the bioactivity of such compounds. This guide synthesizes the current in vitro research on this compound, focusing on its anticancer and anti-inflammatory effects, to provide a foundational resource for further investigation and development.

Anticancer Activity of this compound

This compound has demonstrated significant cytotoxic and pro-apoptotic effects across various cancer cell lines, primarily through the modulation of key signaling pathways involved in cell survival, proliferation, and death.

Quantitative Data: Cytotoxicity of this compound

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. While specific IC50 values for this compound are not widely reported across all cell lines in the reviewed literature, available data indicates its dose-dependent cytotoxic effects.

| Cell Line | Cancer Type | IC50 (µM) | Observations |

| H460 | Non-Small Cell Lung Cancer | > 20 | Significant decrease in cell viability observed at concentrations greater than 20 µM.[1][2] |

| MCF-7 | Breast Cancer | Data Not Available | - |

| MDA-MB-231 | Breast Cancer | Data Not Available | - |

| MDA-MB-468 | Breast Cancer | Data Not Available | - |

| SW-620 | Colon Cancer | Data Not Available | - |

Note: The table will be updated as more specific IC50 values become available in the literature.

Signaling Pathways in Anticancer Activity

This compound exerts its anticancer effects by targeting critical signaling cascades.

In NSCLC cells harboring EGFR Exon 20 insertions, this compound has been shown to inhibit the EGFR and downstream ERK1/2 signaling pathway. This inhibition leads to reduced cell viability and the induction of apoptosis.

Caption: this compound inhibits the EGFR/ERK signaling pathway in NSCLC.

This compound induces apoptosis through the intrinsic mitochondrial pathway. This involves the regulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.

Caption: this compound induces apoptosis via the mitochondrial pathway.

Experimental Protocols: Anticancer Assays

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cancer cells (e.g., H460, MCF-7, MDA-MB-231) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

This assay determines the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest them.

-

Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight.

-

Staining: Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.

This technique is used to detect and quantify specific proteins involved in signaling pathways.

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-EGFR, p-ERK, Bcl-2, Bax, Caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Anti-inflammatory Activity of this compound

This compound has been shown to possess potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators in macrophages.

Quantitative Data: Inhibition of Inflammatory Mediators

This compound effectively reduces the expression of key inflammatory proteins in a dose-dependent manner.

| Inflammatory Mediator | Cell Line | Treatment | Concentration (µM) | % Inhibition / Effect |

| iNOS | RAW 264.7 | LPS | 1.25 & 2.5 | Significant decrease in protein expression.[3] |

| COX-2 | RAW 264.7 | LPS | 1.25 & 2.5 | Significant decrease in protein expression.[3] |

| TNF-α | RAW 264.7 | LPS | 1.25 & 2.5 | Significant decrease in protein expression.[3] |

Signaling Pathways in Anti-inflammatory Activity

This compound exerts its anti-inflammatory effects by inhibiting the activation of the NF-κB and MAPK signaling pathways in lipopolysaccharide (LPS)-stimulated macrophages. It prevents the translocation of the NF-κB p65 subunit to the nucleus and reduces the phosphorylation of p38 and JNK MAP kinases.

References

- 1. Three-dimensional growth of breast cancer cells potentiates the anti-tumor effects of unacylated ghrelin and AZP-531 | eLife [elifesciences.org]

- 2. Metastatic SW620 colon cancer cells are primed for death when detached and can be sensitized to anoikis by the BH3-mimetic ABT-737 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Modulatory Effects of Lupalbigenin on the MAPK Signaling Cascade: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lupalbigenin, a prenylated isoflavone found in the plant Derris scandens, has demonstrated notable anti-inflammatory and anti-cancer properties. A growing body of evidence suggests that a key mechanism underlying these effects is its ability to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with the MAPK pathway, consolidating available quantitative data, detailing experimental protocols for its study, and visualizing the complex signaling interactions. This document is intended to serve as a valuable resource for researchers and professionals in drug discovery and development who are investigating the therapeutic potential of this compound and similar natural compounds.

Introduction to this compound and the MAPK Signaling Pathway

This compound is a naturally occurring isoflavone characterized by the presence of prenyl groups, which are known to enhance the biological activity of flavonoids. It has been traditionally used in Asian medicine for its therapeutic properties.[1][2] Recent scientific investigations have begun to elucidate the molecular mechanisms responsible for its observed anti-inflammatory and anti-neoplastic effects.